(4-Chloropyridin-2-yl)boronic acid

CAS No.: 870459-91-9

Cat. No.: VC2836216

Molecular Formula: C5H5BClNO2

Molecular Weight: 157.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870459-91-9 |

|---|---|

| Molecular Formula | C5H5BClNO2 |

| Molecular Weight | 157.36 g/mol |

| IUPAC Name | (4-chloropyridin-2-yl)boronic acid |

| Standard InChI | InChI=1S/C5H5BClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |

| Standard InChI Key | KOLVACJGJSSBEM-UHFFFAOYSA-N |

| SMILES | B(C1=NC=CC(=C1)Cl)(O)O |

| Canonical SMILES | B(C1=NC=CC(=C1)Cl)(O)O |

Introduction

Chemical Identity and Properties

(4-Chloropyridin-2-yl)boronic acid is characterized by specific chemical identifiers and physical properties that define its behavior in various chemical environments.

Basic Information

The compound is identified by the following essential parameters:

| Property | Value |

|---|---|

| CAS Number | 870459-91-9 |

| Molecular Formula | C5H5BClNO2 |

| Molecular Weight | 157.36 g/mol |

| IUPAC Name | (4-chloropyridin-2-yl)boronic acid |

| InChI | InChI=1S/C5H5BClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H |

| InChIKey | KOLVACJGJSSBEM-UHFFFAOYSA-N |

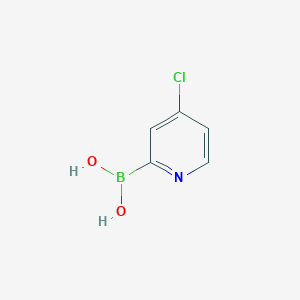

The compound features a pyridine ring with a chlorine atom at the 4-position and a boronic acid group (-B(OH)2) at the 2-position. This arrangement confers specific reactivity patterns that make it valuable in organic synthesis .

Physical Properties

Understanding the physical properties of (4-Chloropyridin-2-yl)boronic acid is essential for proper handling and application:

| Property | Value |

|---|---|

| Physical Form | Solid |

| Purity (Commercial) | 95-97% |

| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C |

| Shipping Temperature | Shipped in cold pack |

| Signal Word | Warning |

| Hazard Statements | H302-H315-H319-H335 |

| Precautionary Statements | P261-P305+P351+P338 |

This compound requires careful handling due to its potential reactivity and sensitivity to environmental conditions .

Synthesis and Production

The synthesis of (4-Chloropyridin-2-yl)boronic acid typically employs specialized organoboron chemistry techniques, though the search results don't detail specific synthetic routes for this exact compound.

General Synthetic Approaches

Borylation reactions are commonly employed for synthesizing pyridine-based boronic acids. These typically involve:

-

Metal-catalyzed borylation reactions using reagents such as bis(pinacolato)diboron

-

Directed metallation followed by treatment with trialkylborates

-

Halogen-metal exchange reactions with subsequent trapping using boron electrophiles

The synthesis generally requires careful control of reaction conditions, including temperature, solvent choice, and exclusion of moisture and air.

| Size | Approximate Price Range (USD) |

|---|---|

| 100 mg | $143-220 |

| 250 mg | $290-300 |

| 1 g | $650-730 |

| 5 g | $2,000-2,500 |

These commercial products typically feature 95-97% purity, suitable for research applications .

Applications in Organic Synthesis

(4-Chloropyridin-2-yl)boronic acid serves as a versatile building block in organic synthesis, with applications spanning multiple fields.

Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium catalysts to form new carbon-carbon bonds. This reaction is particularly valuable for:

-

Creating biaryl or heteroaryl-aryl structures

-

Functionalizing complex molecules at specific positions

-

Late-stage diversification of pharmaceutical intermediates

The reaction typically proceeds under mild conditions, offering good functional group tolerance and high selectivity.

Pharmaceutical Applications

In pharmaceutical research and development, (4-Chloropyridin-2-yl)boronic acid functions as an important intermediate in the synthesis of:

-

Active pharmaceutical ingredients (APIs)

-

Reference compounds for structure-activity relationship studies

-

Building blocks for constructing libraries of potential drug candidates

The pyridine moiety is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical compounds. The presence of both the chlorine substituent and the boronic acid group provides multiple handles for further functionalization .

Material Science Applications

Although less documented in the search results, boronic acids including (4-Chloropyridin-2-yl)boronic acid can be utilized in material science applications, potentially including:

-

Development of advanced polymeric materials

-

Creation of functional materials with specific sensing properties

-

Construction of extended frameworks with unique electronic or optical properties

| Concentration | Amount of Compound Required for 10 mL Solution |

|---|---|

| 1 mM | 1.57 mg |

| 5 mM | 7.87 mg |

| 10 mM | 15.74 mg |

Appropriate solvents should be selected based on the specific application requirements. DMSO is often used for preparing stock solutions due to its excellent solubilizing properties for many organic compounds .

Related Compounds and Comparative Analysis

Several structurally similar compounds offer points of comparison for understanding the distinctive properties of (4-Chloropyridin-2-yl)boronic acid.

Structural Isomers and Analogs

Important related compounds include:

| Compound | CAS Number | Distinctive Features |

|---|---|---|

| (2-Chloro-4-pyridinyl)boronic acid | 458532-96-2 | Chlorine at 2-position, boronic acid at 4-position |

| (6-Chloropyridin-2-yl)boronic acid | 652148-90-8 | Chlorine at 6-position, boronic acid at 2-position |

| (4-Chloropyrimidin-2-yl)boronic acid | 118989176 | Pyrimidine ring instead of pyridine |

| N-(2-chloropyridin-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 864759-40-0 | More complex structure with boronic acid pinacol ester |

These structural variations result in distinct reactivity patterns and applications .

Functional Comparison

The positional isomers of chloropyridine boronic acids exhibit different electronic properties, influencing their:

-

Reactivity in cross-coupling reactions

-

Stability under various conditions

-

Selectivity in specific synthetic transformations

-

Potential biological activities when incorporated into larger molecules

The 2-position boronic acid in (4-Chloropyridin-2-yl)boronic acid is particularly valuable due to its activation by the neighboring nitrogen, which often enhances reactivity in coupling reactions .

Research Applications and Emerging Trends

Current research involving (4-Chloropyridin-2-yl)boronic acid reveals evolving applications and potential future directions.

Methodological Advancements

Recent methodological advancements that may involve or benefit from (4-Chloropyridin-2-yl)boronic acid include:

-

Development of milder, more selective catalytic systems for cross-coupling

-

Exploration of photoredox catalysis with organoboron reagents

-

Application in continuous flow chemistry for more efficient synthesis

-

Integration into diversity-oriented synthesis strategies

These advancements continue to expand the utility of boronic acid reagents in both academic and industrial settings .

Future Perspectives and Challenges

The evolution of applications for (4-Chloropyridin-2-yl)boronic acid presents both opportunities and challenges for researchers and industrial chemists.

Emerging Applications

Potential future applications may include:

-

Development of more selective catalytic systems that exploit the unique electronic properties of the chloropyridine moiety

-

Integration into automated synthesis platforms for rapid compound library generation

-

Exploration of potential biological activities, particularly in enzyme inhibition contexts

-

Application in sustainable chemistry approaches that minimize waste and maximize atom economy

Technical Challenges

Ongoing challenges in working with (4-Chloropyridin-2-yl)boronic acid include:

-

Storage stability issues common to many boronic acids

-

Potential for protodeboronation under certain reaction conditions

-

Scalability constraints in industrial applications

-

Development of more selective and efficient coupling protocols

Addressing these challenges continues to be an active area of research in synthetic organic chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume